N-1H-indol-5-yl-Thiourea
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Overview
Description
N-1H-indol-5-yl-Thiourea is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1H-indol-5-yl-Thiourea typically involves the reaction of indole derivatives with thiourea. One common method is the reaction of 1H-indole-5-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
N-1H-indol-5-yl-Thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The thiourea group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-1H-indol-5-yl-Thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-1H-indol-5-yl-Thiourea involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the hydroxylation of monophenols and the oxidation of o-diphenols, which are crucial steps in melanin synthesis . In its anticancer role, this compound derivatives modulate the expression and activity of the orphan nuclear receptor Nur77, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with biological activity.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-butyric acid: Used as a rooting agent in plant propagation
Uniqueness
N-1H-indol-5-yl-Thiourea is unique due to its dual role as a tyrosinase inhibitor and an anticancer agent. Its ability to interact with multiple molecular targets and pathways sets it apart from other indole derivatives .
Properties
Molecular Formula |
C9H9N3S |
---|---|
Molecular Weight |
191.26 g/mol |
IUPAC Name |
1H-indol-5-ylthiourea |
InChI |
InChI=1S/C9H9N3S/c10-9(13)12-7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H3,10,12,13) |
InChI Key |
XMHAOMDYFXAFHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1NC(=S)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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